CDK2 Enzymatic Potency: Cdk2-IN-9 Registers IC50 0.63 µM, Equivalent to Seliciclib Reference
Cdk2-IN-9 inhibits CDK2 with an IC50 of 0.63 µM in a cell-free enzymatic assay [1] . This potency is similar to the well-characterized CDK2 inhibitor seliciclib (Roscovitine), which exhibits a CDK2 IC50 of 0.7 µM under comparable conditions . Unlike the highly potent CDK2 inhibitor CDK2-IN-4 (IC50 44 nM) , Cdk2-IN-9 provides a moderate potency tool that may be advantageous for studies requiring partial target engagement or reduced off-target pressure.
| Evidence Dimension | Biochemical CDK2 inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.63 µM |
| Comparator Or Baseline | Seliciclib (Roscovitine) IC50 = 0.7 µM; CDK2-IN-4 IC50 = 44 nM (0.044 µM) |
| Quantified Difference | Cdk2-IN-9 potency is ~1.1× that of seliciclib (within assay variability); CDK2-IN-4 is ~14.3× more potent than Cdk2-IN-9. |
| Conditions | Cell-free CDK2 enzymatic inhibition assay; exact cyclin partner not specified in vendor data for Cdk2-IN-9; seliciclib data against CDK2/cyclin E or CDK2/cyclin A. |
Why This Matters
Potency parity with seliciclib establishes Cdk2-IN-9 as a suitable enzymatic tool compound, while the moderate potency (vs. nanomolar inhibitors) may offer a wider dynamic range for dose-response studies.
- [1] Mohammed, E. R. et al. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. J Enzyme Inhib Med Chem 37(1), 686-700 (2022). DOI: 10.1080/14756366.2022.2036985 View Source
